Home > Products > Screening Compounds P21953 > N-(4-Chlorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea
N-(4-Chlorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea - 1227955-20-5

N-(4-Chlorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea

Catalog Number: EVT-1695229
CAS Number: 1227955-20-5
Molecular Formula: C14H11ClF3N3O
Molecular Weight: 329.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

  • Relevance: This compound shares a common structural feature with N-(4-Chlorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea, specifically the 6-(trifluoromethyl)pyridin-3-yl moiety.
  • Relevance: Both this compound and N-(4-Chlorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea incorporate a trifluoromethyl (-CF3) group attached to a heterocyclic ring, although the specific heterocycle differs.

N-(Methyl(oxo)(1-(6-(trifluoromethyl)pyridin-3-yl)ethyl)-λ6-sulfanylidene)cyanamide

  • Relevance: Similar to N-(4-Chlorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea, this compound contains a 6-(trifluoromethyl)pyridin-3-yl group.

N-[(1S,2S)-3-(4-Chlorophenyl)-2-(3-cyanophenyl)-1-methylpropyl]-2-methyl-2-{[5-(trifluoromethyl)pyridin-2-yl]oxy}propanamide (MK-0364, Taranabant)

  • Compound Description: MK-0364 is a potent and selective cannabinoid-1 receptor (CB1R) inverse agonist developed for the treatment of obesity. [, ] It demonstrated efficacy in reducing food intake and weight gain in rodent models.
  • Relevance: Both MK-0364 and N-(4-Chlorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea belong to the class of trifluoromethyl-substituted pyridine derivatives. Although their substitution patterns on the pyridine ring differ, they share this key structural feature. [, ] Furthermore, both compounds feature a chlorine atom attached to a phenyl ring. [, ]

(2S)-N-(6-Cyano-5-(trifluoromethyl)pyridin-3-yl)-3-(6-(4-cyanophenyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)-2-hydroxy-2-methylpropanamide (Compound 30a)

  • Compound Description: Compound 30a is a potent and selective topical androgen receptor antagonist researched for the treatment of androgenetic alopecia (AGA). It demonstrated hair-growth-promoting effects in preclinical models.
  • Relevance: This compound and N-(4-Chlorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea share the trifluoromethyl-substituted pyridine core structure.
Overview

N-(4-Chlorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea, also known as NX74507, is a compound of significant interest in medicinal chemistry, particularly for its potential applications in cancer treatment and other therapeutic areas. Its chemical structure features a chlorophenyl group and a trifluoromethyl-substituted pyridine, which contribute to its biological activity and molecular interactions.

Source

This compound is cataloged under various identifiers, including the PubChem CID 75365591 and the IUPAC name 1-(4-chlorophenyl)-3-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea. It is manufactured by companies like Apollo Scientific and is available for research purposes from various suppliers .

Classification

N-(4-Chlorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea belongs to the class of urea derivatives. Urea compounds are known for their diverse biological activities, including enzyme inhibition and modulation of protein interactions, making them valuable in drug design and development .

Synthesis Analysis

Methods

The synthesis of N-(4-Chlorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea typically involves several key steps:

  1. Formation of Pyridine Derivatives: The initial step often includes the reaction of appropriate hydrazides with sodium nitrite in hydrochloric acid to form azides, which are then converted into pyridine derivatives through thermal processes .
  2. Urea Formation: The final compound is synthesized by reacting the pyridine derivative with an aryl isocyanate in a solvent such as methylene dichloride. This step is crucial as it forms the urea linkage that characterizes this compound .

Technical Details

The synthesis requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the final product. Analytical techniques like nuclear magnetic resonance spectroscopy (NMR) and infrared spectroscopy (IR) are employed to characterize the synthesized compound and confirm its structure .

Molecular Structure Analysis

Structure

The molecular formula of N-(4-Chlorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea is C14H11ClF3N3O. The structure includes:

  • A chlorophenyl group, which enhances lipophilicity.
  • A trifluoromethyl group on the pyridine ring, contributing to its electronic properties.

The structural representation can be summarized as follows:

SMILES Cc1nc ccc1NC O Nc2ccc Cl cc2 C F F F\text{SMILES Cc1nc ccc1NC O Nc2ccc Cl cc2 C F F F}

Data

Key structural data includes:

  • Molecular Weight: 329.7 g/mol
  • Melting Point: Typically ranges from 241°C to 242°C depending on purity .
Chemical Reactions Analysis

Reactions

N-(4-Chlorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea can participate in various chemical reactions due to its functional groups:

  1. Hydrogen Bonding: The presence of nitrogen atoms allows for hydrogen bonding with biological targets, enhancing its interaction with proteins such as BRAF kinase .
  2. Substitution Reactions: The chlorophenyl group can undergo electrophilic substitution reactions, potentially leading to new derivatives with varied biological activities.

Technical Details

Reactions involving this compound often require specific conditions to facilitate desired outcomes, such as temperature control and solvent choice to optimize yield and selectivity.

Mechanism of Action

Process

The mechanism of action for N-(4-Chlorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea primarily involves its interaction with protein targets in cancer cells. It is believed to inhibit specific kinases, leading to reduced cell proliferation and induction of apoptosis in tumor cells.

Data

Research indicates that this compound effectively modulates enzymatic activities within signaling pathways critical for cancer progression, although detailed mechanistic studies are ongoing to fully elucidate its effects at the molecular level .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as white crystalline solids.
  • Solubility: Solubility data suggests it is soluble in organic solvents but may have limited solubility in water.

Chemical Properties

Key chemical properties include:

  • Stability under standard laboratory conditions.
  • Reactivity due to the presence of functional groups that can engage in various chemical interactions.

Relevant analytical data from studies includes melting points and spectral data (IR, NMR) confirming the identity and purity of synthesized samples .

Applications

Scientific Uses

N-(4-Chlorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea has significant applications in:

  1. Cancer Research: As a potential therapeutic agent targeting specific kinases involved in tumor growth.
  2. Drug Development: Its unique structure makes it a candidate for further modification and optimization in drug design efforts aimed at enhancing efficacy and reducing side effects.

Through ongoing research, this compound may lead to breakthroughs in targeted therapies for various malignancies, showcasing its importance in contemporary medicinal chemistry .

Introduction to N-(4-Chlorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea in Medicinal Chemistry

Role of Urea-Pyridine Hybrids in Targeted Anticancer Drug Design

Urea-pyridine hybrids constitute a privileged scaffold in oncology drug development due to their exceptional versatility in target engagement. The urea moiety (–NH–CO–NH–) serves as a rigid, planar spacer capable of forming bidentate hydrogen bonds with kinase hinge regions, a feature critical for achieving high target affinity and selectivity. This pharmacophore is complemented by the pyridine ring's ability to participate in hydrophobic interactions and coordinate with metal ions in catalytic sites. The trifluoromethyl group at the pyridine 6-position provides strategic steric bulk and electron-withdrawing properties that enhance binding affinity and metabolic stability [1].

Structural optimization of such hybrids focuses on modifying substituents at three key positions: the pyridine nitrogen (N-1), the urea's aryl groups, and the pyridine ring substituents. Modifications at these positions dramatically influence pharmacokinetic profiles and target specificity. For instance, 1,3-disubstituted ureas demonstrate superior metabolic stability compared to 1,1-disubstituted analogs, while the pyridine ring nitrogen basicity can be tuned through adjacent substituents to optimize cellular penetration [1] [3]. Computational analyses indicate that the dihedral angle between the pyridine ring and the urea linkage significantly influences three-dimensional conformation and binding pocket compatibility. Optimal angles between 30-45° allow simultaneous engagement with hydrophobic pockets and hydrogen-bonding residues in kinases like VEGFR2, PDGFR, and TIE2 – validated oncology targets [3].

  • Table 1: Key Structural Features of Urea-Pyridine Anticancer Agents
    Structural ElementFunction in Drug DesignTarget Interactions
    Urea LinkageBidentate hydrogen bonding to kinase hinge regionATP-binding pocket residues
    Pyridine RingHydrophobic pocket occupation; metal coordinationSelectivity pocket; catalytic metal ions
    Trifluoromethyl Group (C6)Enhanced binding affinity; metabolic stabilization; electron withdrawalHydrophobic subpockets; π-stacking optimization
    Chlorophenyl SubstituentHydrophobic domain interaction; optimized steric occupancyAllosteric regulatory sites
    Methyl Group (C2)Conformational restriction; electron donation to pyridine nitrogenSolvent-facing region optimization

Structural Analogues in Clinical Development: Comparative Analysis with Regorafenib and Crizotinib

The structural architecture of N-(4-chlorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea shares significant homology with clinically validated kinase inhibitors, particularly regorafenib and crizotinib. Regorafenib (Stivarga®), a multikinase inhibitor approved for colorectal cancer and GIST, contains the identical urea-linked pyridine core with a 4-chlorophenyl moiety and trifluoromethyl group. The critical distinction lies in regorafenib's 3-trifluoromethyl-4-fluoroaniline pharmacophore replacing our compound's simpler chlorophenyl group, conferring broader kinase polypharmacology [1].

Crizotinib (Xalkori®), an ALK/ROS1/MET inhibitor, shares the 2-aminopyridine motif but utilizes a distinct benzyloxy linkage instead of urea. This comparison highlights how subtle variations in linker chemistry and substituent positioning dramatically alter target specificity profiles. The urea linker in regorafenib and our subject compound enables broader kinase inhibition compared to crizotinib's aminopyridine-based selectivity [1] [3].

  • Table 2: Comparative Analysis of Clinically Developed Structural Analogues
    ParameterN-(4-Chlorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]ureaRegorafenibCrizotinib
    Core StructureUrea-linked pyridineUrea-linked pyridineAminopyridine with benzyloxy
    Key Substituents4-Cl-C₆H₄; 2-CH₃-6-CF₃-pyridine4-Cl-C₆H₄; 3-CF₃-4-F-C₆H₃2,6-diCl-C₆H₃; 2-Cl-3-CF₃-C₆H₃
    Kinase TargetsVEGFR2, PDGFRβ, TIE2 (predicted)VEGFR1-3, TIE2, PDGFR, RAFALK, ROS1, MET
    Binding Affinity (nM)Not fully characterizedVEGFR2: 4.2; PDGFRβ: 22.1ALK: 20; ROS1: 40
    Molecular Weight (g/mol)329.7482.8450.3
    cLogP3.8 (calculated)5.22.6

Structural analogs documented alongside the subject compound include 1-(2-methyl-6-(trifluoromethyl)pyridin-3-yl)-3-phenylurea derivatives with varied phenyl substitutions. These demonstrate the systematic exploration of electronic and steric effects: the 4-fluorophenyl analog shows comparable potency to the 4-chlorophenyl variant, while ortho-substituted derivatives exhibit reduced activity, highlighting steric constraints in the target binding pocket [1].

Rationale for Substituent Selection: Chlorophenyl and Trifluoromethyl Pharmacophores

The strategic incorporation of the 4-chlorophenyl and trifluoromethyl groups constitutes a calculated approach to optimize target engagement, physicochemical properties, and metabolic stability. The 4-chlorophenyl moiety serves dual purposes: its chlorine atom provides moderate electron withdrawal to maintain urea hydrogen-bonding capability while creating a hydrophobic surface for van der Waals interactions with kinase hydrophobic pockets. Positional isomer studies demonstrate the critical nature of the para-substitution; meta-chloro derivatives exhibit 3-5 fold reduced potency, while ortho-chloro analogs suffer from steric hindrance and conformational distortion [1] [3].

The trifluoromethyl group at the pyridine 6-position represents a masterclass in rational substituent optimization. This group contributes through:

  • Electron withdrawal: The -I effect increases the pyridine ring's electron deficiency, enhancing urea NH acidity (pKa reduction) and strengthening hydrogen-bond donation capacity to kinase backbone carbonyls.
  • Steric occupancy: The trifluoromethyl group occupies a specific hydrophobic subpocket adjacent to the ATP-binding site in VEGFR-like kinases, with binding energy contributions estimated at -2.3 kcal/mol through molecular dynamics simulations.
  • Metabolic stabilization: The C-F bonds resist oxidative metabolism, particularly against CYP3A4-mediated dealkylation, which commonly destabilizes methyl-substituted analogs [1] [3].

Quantitative structure-activity relationship (QSAR) models derived from related biscationic quinolinephane compounds demonstrate that antiproliferative activity correlates with specific physicochemical parameters: electronic parameter σ(R) of R⁴, molar refractivity (MR) of R⁸, and lipophilic parameters (clog P and π(linker)). These models predict IC₅₀ values within 0.2-0.7 μM ranges for optimized trifluoromethyl-containing compounds, aligning with experimental values [3].

  • Table 3: QSAR Parameters Influencing Antiproliferative Activity in Related Compounds
    ParameterSymbolOptimal RangeEffect on ActivityStructural Correlate
    Lipophilicityclog P3.5-4.2↑ with moderate hydrophobicity; ↓ beyond 4.5Trifluoromethyl maintains optimal clog P ~3.8
    Electronic Effectσ(R)0.3-0.5↑ with electron-withdrawing characterCF₃: σ = 0.43; Cl: σ = 0.23
    Molar RefractivityMR15-20Steric optimization for hydrophobic pocket occupancyCF₃: MR = 5.9; CH₃: MR = 5.7
    Linker Hydrophobicityπ(linker)-0.8 to -0.3Moderate polarity enhances solubility and bindingUrea linker: π = -1.2 (optimized by aryl substituents)

The methyl group at the pyridine 2-position serves a critical conformational purpose: it imposes steric constraints that force a near-perpendicular orientation between the pyridine ring and urea plane, pre-organizing the molecule for optimal binding pocket insertion. This pre-organization reduces the entropic penalty upon target binding, contributing an estimated ΔG of -1.8 kcal/mol compared to unsubstituted analogs [1] [3].

Properties

CAS Number

1227955-20-5

Product Name

N-(4-Chlorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea

IUPAC Name

1-(4-chlorophenyl)-3-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea

Molecular Formula

C14H11ClF3N3O

Molecular Weight

329.7 g/mol

InChI

InChI=1S/C14H11ClF3N3O/c1-8-11(6-7-12(19-8)14(16,17)18)21-13(22)20-10-4-2-9(15)3-5-10/h2-7H,1H3,(H2,20,21,22)

InChI Key

SCGIYLHCNCYNMT-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=N1)C(F)(F)F)NC(=O)NC2=CC=C(C=C2)Cl

Canonical SMILES

CC1=C(C=CC(=N1)C(F)(F)F)NC(=O)NC2=CC=C(C=C2)Cl

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